molecular formula C6H4BrF3O B058163 2-(Bromomethyl)-5-(trifluoromethyl)furan CAS No. 17515-77-4

2-(Bromomethyl)-5-(trifluoromethyl)furan

Cat. No. B058163
CAS RN: 17515-77-4
M. Wt: 228.99 g/mol
InChI Key: YNHVBNGRNNVEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "2-(Bromomethyl)-5-(trifluoromethyl)furan" often involves complex chemical reactions. For example, Wang et al. (2019) describe the synthesis of 2-trifluoromethylated furans from β-ketonitriles mediated by bases, highlighting a method that might be adaptable for synthesizing variations of the target compound (Wang et al., 2019). Additionally, the synthesis of related furan compounds using bromodecarboxylation methods is discussed by Benneche et al. (2006) and could provide insights into similar synthetic approaches for "2-(Bromomethyl)-5-(trifluoromethyl)furan" (Benneche et al., 2006).

Molecular Structure Analysis

The molecular structure of "2-(Bromomethyl)-5-(trifluoromethyl)furan" and its derivatives is crucial in determining their chemical properties and reactivity. Research by Irgashev et al. (2009) on similar furan compounds elucidates the potential structural aspects of these molecules, which could be extrapolated to understand the structure of "2-(Bromomethyl)-5-(trifluoromethyl)furan" (Irgashev et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of "2-(Bromomethyl)-5-(trifluoromethyl)furan" can be diverse and complex. Studies on related compounds, such as the work of Ollevier et al. (2008) on the Mukaiyama aldol reaction of furan derivatives, provide insights into the types of reactions that similar compounds can undergo and their potential chemical properties (Ollevier et al., 2008).

Physical Properties Analysis

The physical properties of "2-(Bromomethyl)-5-(trifluoromethyl)furan," such as melting point, boiling point, and solubility, are determined by its molecular structure. Research on similar furan compounds, like the study by Jiang et al. (2014) on the properties of furan polyesters, can provide valuable information for estimating the physical properties of "2-(Bromomethyl)-5-(trifluoromethyl)furan" (Jiang et al., 2014).

Scientific Research Applications

  • Stereoselective Synthesis of Trifluoromethyl-Substituted 2H-Furan-Amines from Enaminones

    • Summary of Application : This research describes a straightforward strategy for the synthesis of highly functionalized trifluoromethyl 2H-furans. These compounds are synthesized through a copper-catalyzed cascade cyclic reaction between enaminones and N-tosylhydrazones .
    • Methods of Application : The method relies on a cascade cyclic reaction between enaminones and N-tosylhydrazones. The proposed reaction mechanism involves an amino-cyclopropane intermediate formed in the cyclopropanation of enaminones .
    • Results or Outcomes : This method allows the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives carrying a quaternary stereogenic center as single diastereomers .
  • Synthesis and Applications of α-Trifluoromethylstyrenes in Organic Synthesis

    • Summary of Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
    • Methods of Application : These compounds have been successfully utilized in C–F bond activation in a CF3 group, including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
    • Results or Outcomes : Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

properties

IUPAC Name

2-(bromomethyl)-5-(trifluoromethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3O/c7-3-4-1-2-5(11-4)6(8,9)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHVBNGRNNVEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383251
Record name 2-(bromomethyl)-5-(trifluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-(trifluoromethyl)furan

CAS RN

17515-77-4
Record name 2-(bromomethyl)-5-(trifluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)-5-(trifluoromethyl)furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-5-(trifluoromethyl)furan (4 g, 26.6 mmol) in chloroform (60 ml) were added N-bromosuccinimide (5.2 g, 29.3 mmol) and 2,2′-azobis(isobutyronitrile) (220 mg, 1.33 mmol). The reaction solution was heated under reflux for 15 min. The reaction solution was cooled, poured into water (200 ml) and was extracted with chloroform. The extract was washed with water and saturated brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure to give 2-(bromomethyl)-5-(trifluoromethyl)furan (4.79 g, 78%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
220 mg
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Bromomethyl)-5-(trifluoromethyl)furan
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-5-(trifluoromethyl)furan
Reactant of Route 3
2-(Bromomethyl)-5-(trifluoromethyl)furan
Reactant of Route 4
2-(Bromomethyl)-5-(trifluoromethyl)furan
Reactant of Route 5
2-(Bromomethyl)-5-(trifluoromethyl)furan
Reactant of Route 6
2-(Bromomethyl)-5-(trifluoromethyl)furan

Citations

For This Compound
5
Citations
M Luo, R Yuan, X Liu, L Yu… - Chemistry–A European …, 2016 - Wiley Online Library
An efficient and highly regioselective iron(III)‐catalyzed Friedel–Crafts‐type arylation of spiro‐epoxyoxindoles with phenols was developed for rapid access to 3‐(3‐indolyl)‐oxindole‐3‐…
DY Maeda, AM Peck, AD Schuler… - Journal of Medicinal …, 2014 - ACS Publications
The G protein-coupled chemokine receptors CXCR1 and CXCR2 play key roles in inflammatory diseases and carcinogenesis. In inflammation, they activate and recruit …
Number of citations: 34 pubs.acs.org
B Elgendy, K Griffett, L Hegazy, P Di Fruscia… - Bioorganic …, 2022 - Elsevier
Liver X Receptors (LXRs) are members of the nuclear receptor family, and they play significant role in lipid and cholesterol metabolism. Moreover, they are key regulators of several …
Number of citations: 1 www.sciencedirect.com
S Turanlı, E Nalbat, D Lengerli, K İbiş… - ACS …, 2022 - ACS Publications
The vicinal diaryl heterocyclic framework has been widely used for the development of compounds with significant bioactivities. In this study, a series of diaryl heterocycles were …
Number of citations: 9 pubs.acs.org
M Rajasekhar, TP Reddy, AS Dadhich, B Ram… - Der Pharma Chem, 2015
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.